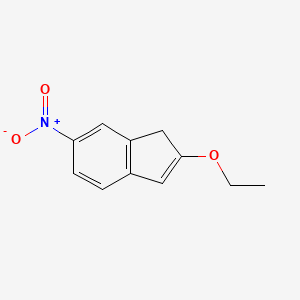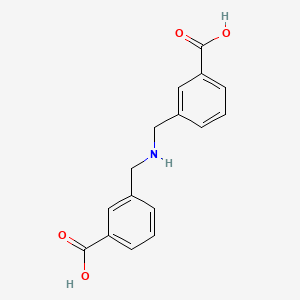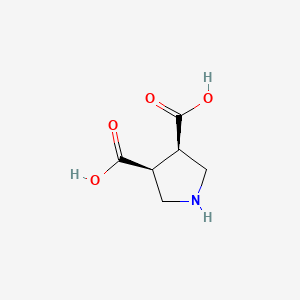
4-Amino-3-(dimethylsulfamoylamino)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(dimethylsulfamoylamino)pyridine, also known as 4-amino-3-dimethylsulfamoyl pyridine, is an organic compound that is widely used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is a white crystalline solid that is soluble in water and has a melting point of 83.2 °C. This compound is a derivative of pyridine and is often used as a starting material in the synthesis of other compounds. It has various applications in the fields of medicine, agriculture, and other industries.
Mechanism of Action
The mechanism of action of 4-Amino-3-(dimethylsulfamoylamino)pyridine is not fully understood. However, it is believed that it acts as a catalyst in the synthesis of various compounds. It is also believed that it may act as a chelating agent, binding to metal ions and forming complexes. It may also act as a reducing agent, reducing the oxidation state of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Amino-3-(dimethylsulfamoylamino)pyridine are not fully understood. However, it is believed that it may have some effect on the metabolism of certain compounds, as well as on the activity of certain enzymes. In addition, it may have some effect on the absorption of certain compounds, as well as on the transport of certain compounds across cell membranes.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Amino-3-(dimethylsulfamoylamino)pyridine in lab experiments include its availability, low cost, and ease of synthesis. It is also a relatively stable compound and is not prone to decomposition or oxidation. However, it is important to note that it can react with certain compounds, such as acids and bases, and should be handled with care.
Future Directions
For research involving 4-Amino-3-(dimethylsulfamoylamino)pyridine include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. It could also be used in the synthesis of various other compounds, such as dyes, pigments, and polymers. In addition, further research could be conducted into its potential toxicity and environmental impact. Finally, further research could be conducted into its potential use in drug delivery systems and other medical applications.
Synthesis Methods
4-Amino-3-(dimethylsulfamoylamino)pyridine can be synthesized in several different ways. One method involves combining 3-dimethylsulfamoyl pyridine and ammonia under basic conditions to form the desired product. Another method involves reacting 3-dimethylsulfamoyl pyridine with an alkyl halide in the presence of a base. The third method involves reacting 3-dimethylsulfamoyl pyridine with an alkylating agent in the presence of a base. The fourth method involves reacting 3-dimethylsulfamoyl pyridine with an amine in the presence of a base.
Scientific Research Applications
4-Amino-3-(dimethylsulfamoylamino)pyridine has been used in various scientific research applications. It has been used in the synthesis of various pharmaceuticals and agrochemicals, such as anti-inflammatory drugs, antimicrobial agents, and insecticides. It has also been used in the synthesis of various dyes and pigments, as well as in the synthesis of various polymers and monomers. In addition, it has been used in the synthesis of various biocides, herbicides, and fungicides.
properties
IUPAC Name |
4-amino-3-(dimethylsulfamoylamino)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S/c1-11(2)14(12,13)10-7-5-9-4-3-6(7)8/h3-5,10H,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDHYNZDGQLMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=C(C=CN=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(dimethylsulfamoylamino)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)




![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)
![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)



